
2-(4-氯苯基)-N-异丁基-2H-四唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
科学研究应用
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. For example, 4-chlorobenzonitrile can react with sodium azide in the presence of a catalyst such as copper sulfate to form 2-(4-chlorophenyl)-2H-tetrazole.
Amidation: The tetrazole derivative is then subjected to an amidation reaction with isobutylamine to form the final product, 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide. This reaction can be carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced using specific reagents. For example, oxidation with hydrogen peroxide can yield tetrazole N-oxide derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Tetrazole N-oxide derivatives.
Hydrolysis: 4-chlorobenzoic acid and isobutylamine.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
2-(4-bromophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenyl)-N-isobutyl-2H-tetrazole-5-carboxamide: Similar structure with a methyl group instead of chlorine.
2-(4-fluorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(4-chlorophenyl)-N-isobutyl-2H-tetrazole-5-carboxamide imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its analogs with different substituents.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylpropyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-8(2)7-14-12(19)11-15-17-18(16-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYFYZSEYIKTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
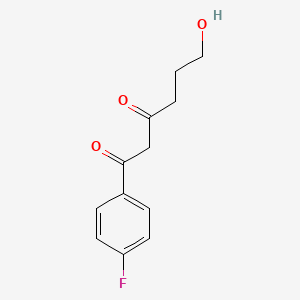
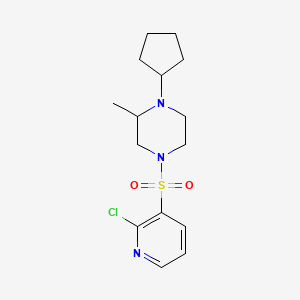
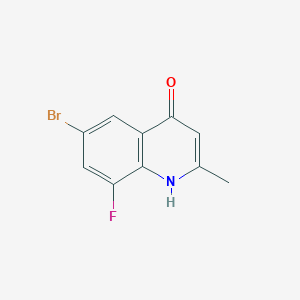
![2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495892.png)
![Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2495893.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495897.png)
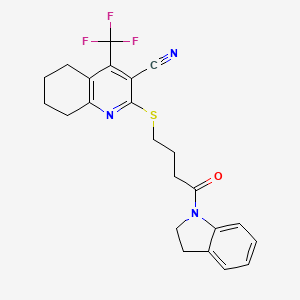
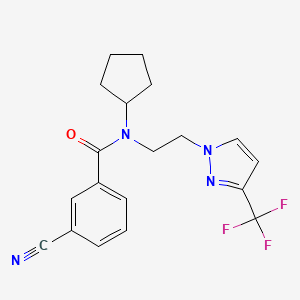
![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
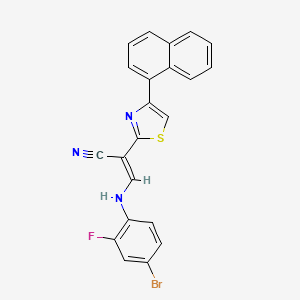
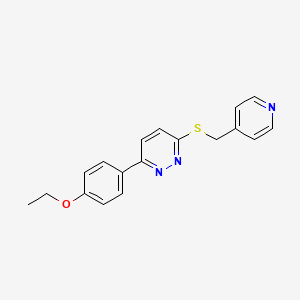
![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)
![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)
